3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine
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Overview
Description
3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with an aminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can then be further functionalized . Another approach involves the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up techniques would apply, including the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Similar structure but with a bromine substituent instead of an aminophenyl group.
4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins: Compounds with a similar thieno[3,2-c]pyridine core but different substituents.
Uniqueness
3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the aminophenyl group can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
832694-16-3 |
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Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)10-7-17-11-5-6-16-13(15)12(10)11/h1-7H,14H2,(H2,15,16) |
InChI Key |
RSUCBZJSTXEGSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3)N)N |
Origin of Product |
United States |
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